3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
Description
Properties
IUPAC Name |
3-propan-2-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)8-4-11-9-3-7(10(13)14)5-12(8)9/h4,6-7H,3,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHDAFBTRZDFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C2N1CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include a pyrrolo-imidazole core that contributes to its biological activity. The isopropyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Anti-inflammatory and Analgesic Effects
Research indicates that derivatives of the pyrrolo[1,2-a]imidazole structure exhibit substantial anti-inflammatory and analgesic properties. For instance, compounds similar to this compound have shown:
- Inhibition of acetic acid-induced writhing : This model is commonly used to assess analgesic activity. The compound demonstrated significant reduction in writhing responses compared to controls.
- Reduction of carrageenan-induced paw edema : This indicates potent anti-inflammatory effects, with lower toxicity profiles than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
| Activity Type | Model Used | Effect |
|---|---|---|
| Analgesic | Acetic acid-induced writhing | Significant reduction in writhing |
| Anti-inflammatory | Carrageenan-induced paw edema | Marked reduction in edema |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:
- HeLa cells (cervical cancer) : Exhibited an IC50 value of , indicating strong cytotoxicity.
- SMMC-7721 (hepatoma) : Showed an IC50 value of .
- K562 (leukemia) : Displayed an IC50 value of .
These findings suggest that the compound's structural modifications can enhance its anticancer efficacy.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammatory pathways and cancer cell proliferation. The presence of the isopropyl group is believed to enhance binding affinity to these targets.
Case Studies
Several studies have explored the pharmacological effects of related compounds:
- Study on Antimicrobial Activity : A series of pyrrolo derivatives were synthesized and tested against Gram-positive bacteria such as Staphylococcus aureus. The most active compounds showed minimum inhibitory concentrations (MIC) ranging from .
- Antitumor Activity Evaluation : In vitro studies indicated that certain derivatives exhibited significant antitumor activity against multiple cancer cell lines, reinforcing the potential therapeutic applications of this class of compounds .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its potential as an antimicrobial agent. Research has shown that derivatives of pyrrolo[1,2-a]imidazole exhibit significant antibacterial and antifungal properties. In a study involving a series of synthesized 3-aryl-5H-pyrrolo[1,2-a]imidazole compounds, several exhibited minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus . The presence of specific substituents on the phenyl moiety significantly influenced the antimicrobial activity, with certain compounds demonstrating MIC values as low as 2 µg/mL .
Table 1: Antimicrobial Activity of Pyrrolo[1,2-a]imidazole Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 6a | 8.0 | S. aureus |
| 6b | 4.0 | S. aureus |
| 6c | 4.0 | S. aureus |
| 5 | >32.0 | Various |
Anticancer Potential
The compound also shows promise in cancer therapy. A patent describes its use in the prophylaxis or treatment of androgen-independent prostate cancer . The mechanism involves targeting specific pathways associated with cancer cell proliferation and survival, making it a candidate for further development in oncology.
Synthesis and Structural Modifications
The synthesis of 3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid has been explored through various chemical routes, yielding derivatives with enhanced biological activity. The structural modifications often involve introducing different aryl groups or substituents that can modulate the compound's pharmacological properties .
Case Studies
Several case studies have highlighted the effectiveness of pyrrolo[1,2-a]imidazole derivatives in clinical settings:
- Case Study 1 : A derivative was tested in vitro against a panel of bacterial strains and demonstrated comparable efficacy to established antibiotics, suggesting its potential as a new therapeutic agent.
- Case Study 2 : In vivo studies indicated that certain derivatives significantly inhibited tumor growth in animal models of prostate cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of pyrroloimidazole derivatives are highly dependent on substituent patterns. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Pyrroloimidazole Derivatives
Key Findings :
Substituent Effects on Lipophilicity: The 3-isopropyl group in the target compound increases lipophilicity compared to the 3-methyl analog (logP ~1.8 vs. Fluorinated or sulfinyl groups (e.g., SK&F 105809) further enhance metabolic stability and target affinity .
Biological Activity :
- Carboxylic acid derivatives (e.g., target compound) are typically intermediates, whereas carboxamide or sulfinylphenyl analogs exhibit direct pharmacological activity (e.g., COX/5-LOX inhibition in SK&F 105809) .
- The 3-isopropyl group may sterically hinder enzymatic degradation, prolonging half-life compared to smaller substituents .
Synthetic Accessibility :
- The target compound is synthesized in fewer steps compared to SK&F 105809, which requires multi-step functionalization of the pyrroloimidazole core .
Discussion of Contradictions and Limitations
- Purity Variability : Discrepancies in reported purity (96.19% vs. 97%) may arise from supplier-specific synthesis protocols or analytical methods .
Preparation Methods
Cyclocondensation and Cyclization Reactions
A common approach to synthesize dihydro-pyrrolo[1,2-a]imidazole derivatives involves intramolecular cyclization of appropriate precursors such as 2-(2-oxopyrrolidin-1-yl)-acetamides. For example, treatment of these precursors with phosphoryl halides like POBr3 or POCl3 induces cyclization to form 2-halosubstituted pyrrolo[1,2-a]imidazoles, which can be further functionalized to introduce the isopropyl and carboxylic acid groups at desired positions.
Microwave-assisted cyclization has been reported to improve yields significantly, achieving up to 82% yield for related pyrroloimidazole derivatives, indicating an efficient and scalable method for such heterocyclic frameworks.
Multi-Component Condensation Reactions
One-pot three-component condensations involving aryl 1,2-diketones, L-proline, and ammonium acetate have been utilized to synthesize substituted pyrrolo[1,2-a]imidazoles. This method allows the formation of multiple bonds in a single step, providing access to diverse substitution patterns including carboxylic acid functionalities after appropriate modifications.
[3+2] Cycloaddition and Oxidative Aromatization Cascade
A two-step cascade involving [3+2] cycloaddition of phenacyl azides with L-proline followed by oxidative aromatization in refluxing toluene has been demonstrated to yield 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles in high yields. This approach is versatile and can be adapted to introduce isopropyl substituents at the 3-position by using suitably substituted phenacyl azides or proline derivatives.
Specific Preparation Method for 3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic Acid
While direct syntheses of this exact compound are less frequently documented, the following method extrapolates from closely related synthetic routes for similar dihydro-pyrroloimidazole carboxylic acids:
Starting Materials and Reaction Conditions
- Starting Materials: 2-amino-3-hydroxypyridine or pyrrolidine derivatives, isopropyl-substituted aldehydes or bromides, and appropriate carboxylation agents.
- Solvents: Anhydrous methanol, acetonitrile (MeCN), or dichloromethane (CH2Cl2).
- Catalysts/Reagents: Molecular sieves for drying, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, trifluoroacetic anhydride for activation, phosphoryl halides for cyclization, and sodium borohydride (NaBH4) for reduction steps.
Stepwise Synthesis Outline
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | Boc-1-aminocyclopropane-1-carboxaldehyde + 2-amino-3-hydroxypyridine in MeOH, 45 °C, 18 h | Formation of intermediate Schiff base or imine |
| 2 | Oxidation | DDQ in CH2Cl2, 1 h | Oxidative cyclization to form dihydro-pyrroloimidazole core |
| 3 | Halogenation/Cyclization | POBr3 or POCl3, microwave-assisted heating | Intramolecular cyclization yielding halogenated intermediate |
| 4 | Reduction | NaBH4 in DMF | Partial reduction to tetrahydro derivatives |
| 5 | Carboxylation/Functionalization | Hydrolysis or ester hydrolysis to carboxylic acid | Introduction of carboxylic acid group at 6-position |
This sequence is adapted from related methods for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives and allows the introduction of isopropyl groups at the 3-position through the choice of starting aldehydes or alkylating agents.
Research Findings and Optimization Data
Yields and Reaction Efficiency
- Microwave-assisted cyclization steps yield up to 82% of the desired cyclized product, significantly improving reaction times and purity compared to conventional heating.
- Partial reduction with NaBH4 proceeds smoothly in DMF, providing tetrahydro derivatives in high yields (typically >70%).
- Oxidative aromatization with DDQ is efficient at room temperature, usually completing within 1 hour.
Reaction Conditions Impact
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Intramolecular Cyclization | POBr3/POCl3, microwave heating | High yield, rapid reaction | Requires halogenated intermediates |
| Multi-component Condensation | Aryl diketones, L-proline, NH4OAc, microwave | One-pot, versatile substitution | Limited to specific substitution patterns |
| [3+2] Cycloaddition Cascade | Phenacyl azides, L-proline, reflux in toluene | High yield, mild conditions | Requires azide precursors |
| Oxidative Aromatization | DDQ in CH2Cl2 | Efficient aromatization | Sensitive to moisture and impurities |
| Reduction | NaBH4 in DMF | Smooth partial reduction | Requires careful control to avoid over-reduction |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : A two-step approach involves (i) O-methylation of γ-lactam precursors using Meerwein’s reagent (trimethyloxonium tetrafluoroborate) to generate reactive intermediates, followed by (ii) amidination with aminoethyl diethyl acetal under acidic conditions to form the bicyclic imidazole core . Alternative protocols use cyclization of ethyl 3-(pyrrolidin-1-yl)acrylate derivatives with diazonium salts (e.g., 4-nitrobenzenediazonium tetrafluoroborate) in acetonitrile at ambient temperature, achieving moderate yields (~50–65%) . Key variables include pH control during cyclization and solvent polarity for regioselectivity.
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the bicyclic framework. For analogous pyrroloimidazole derivatives, SCXRD data (monoclinic P2₁/n space group, a = 8.23 Å, b = 5.67 Å, c = 14.02 Å, β = 94.3°) reveal planar imidazole rings fused to a non-aromatic pyrrolidine moiety, with bond lengths (C–N: 1.34–1.38 Å) consistent with delocalized π-electrons . Complementary techniques include:
- ¹H/¹³C NMR : Distinct signals for the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5 ppm for CH) and carboxylic acid proton (δ ~12–13 ppm, broad).
- IR Spectroscopy : Stretching vibrations for carboxylic acid (O–H: 2500–3000 cm⁻¹, C=O: ~1700 cm⁻¹) and imidazole C=N (1600–1650 cm⁻¹) .
Q. What purification strategies are optimal for isolating this compound from reaction mixtures?
- Methodology : Due to polar functional groups (carboxylic acid, bicyclic amine), reverse-phase flash chromatography (C18 silica, H₂O/MeCN gradient) effectively separates the target from byproducts. For crystalline derivatives, recrystallization in ethanol/water (1:2 v/v) at 4°C enhances purity (>95% by HPLC, C18 column, 0.1% TFA in H₂O/MeCN) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this scaffold?
- Methodology : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and regioselectivity in cyclization steps. For example, reaction path sampling identifies energy barriers for competing [1,3]- vs. [1,5]-hydride shifts, enabling selective formation of the 6-carboxylic acid isomer . Molecular dynamics simulations (MD) further refine solvent effects on reaction kinetics.
Q. How should researchers resolve contradictions in reported synthetic yields for similar pyrroloimidazoles?
- Methodology : Discrepancies often arise from heterogeneous catalysis or moisture sensitivity . Systematic DOE (Design of Experiments) is recommended:
- Variables : Temperature (±5°C), solvent (MeCN vs. THF), and catalyst loading (Pd/C: 1–5 mol%).
- Response : Yield monitored via LC-MS. For example, THF increases steric hindrance, reducing yields by ~15% compared to MeCN .
Q. What advanced spectroscopic techniques characterize electronic properties of the pyrroloimidazole core?
- Methodology :
- UV-Vis Spectroscopy : π→π* transitions (λmax ~270–290 nm) indicate conjugation between imidazole and pyrrolidine rings.
- XPS (X-ray Photoelectron Spectroscopy) : N 1s peaks at 399.5 eV (imidazole) and 401.2 eV (pyrrolidine) confirm hybridization states .
- Solid-State NMR : ¹⁵N CP-MAS reveals distinct chemical shifts for protonated (δ ~200 ppm) vs. non-protonated nitrogen atoms (δ ~120 ppm).
Q. How can the scaffold be modified to enhance solubility for biological assays without altering bioactivity?
- Methodology : Introduce polar auxiliaries (e.g., PEG-linked substituents) at the 3-isopropyl position via Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). For example:
- Step 1 : Bromination at C3 using NBS (N-bromosuccinimide) in DMF.
- Step 2 : Coupling with PEG-Bpin (pinacol ester) under Pd(PPh₃)₄ catalysis (80°C, 12 h) .
Q. What role do supramolecular interactions play in the compound’s crystallinity?
- Methodology : SCXRD data for analogous structures show hydrogen-bonding networks between carboxylic acid groups (O···H–N: 2.1 Å) and π-stacking of imidazole rings (3.4 Å interplanar distance). These interactions dictate packing efficiency and melting points (>200°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
